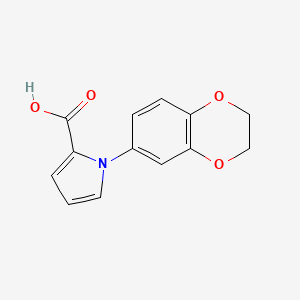

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-13(16)10-2-1-5-14(10)9-3-4-11-12(8-9)18-7-6-17-11/h1-5,8H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNBIJZGZBACAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155519-16-6 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 1155519-16-6) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid is C₁₃H₁₁NO₄ with a molecular weight of 245.23 g/mol. The compound features a pyrrole ring fused with a benzodioxin moiety, which is hypothesized to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol |

| CAS Number | 1155519-16-6 |

| MDL Number | MFCD12072561 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid. In particular, research indicates that compounds with similar structures exhibit significant activity against various pathogens.

A study focusing on pyrrole derivatives demonstrated that modifications at the pyrrole ring could enhance antimicrobial efficacy. For example, compounds that retained electron-withdrawing groups showed improved activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) . The compound's structure allows it to interact with the mycolic acid biosynthesis pathway in Mtb, making it a candidate for further development as an anti-TB agent.

Cytotoxicity and Selectivity

In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicated that while exhibiting potent antimicrobial activity (MIC < 0.016 μg/mL), it also maintained low cytotoxicity levels (IC50 > 64 μg/mL) against human cell lines . This selectivity index suggests a favorable therapeutic window for potential clinical applications.

Structure-Activity Relationship (SAR)

The SAR studies have shown that the presence of specific substituents on the pyrrole ring significantly influences the biological activity of these compounds. For instance:

- Electron-withdrawing groups : Enhance potency against bacterial targets.

- Bulky substituents : Can improve binding affinity to target enzymes involved in bacterial cell wall synthesis.

Table summarizing key findings from SAR studies:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency |

| Bulky substituents | Improved binding affinity |

| Small aromatic groups | Decreased activity |

Case Study 1: Anti-TB Activity

In a comparative analysis of various pyrrole derivatives, it was found that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid displayed comparable efficacy to first-line anti-TB drugs like isoniazid when tested against resistant strains . This finding underscores its potential as a lead compound for further development in TB therapy.

Research involving metabolic labeling assays has elucidated the mechanism by which this compound affects bacterial growth. By disrupting mycolic acid biosynthesis in M. tuberculosis, it effectively hampers cell wall integrity and promotes bacterial death .

Scientific Research Applications

Medicinal Chemistry

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid has been investigated for its pharmacological properties. Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrrole derivatives, including this compound, and their effects on cancer cell lines. The results demonstrated that certain modifications to the structure enhanced cytotoxicity against human cancer cells, suggesting potential for development as anticancer agents .

Material Science

The compound's unique structure allows for potential applications in the development of novel materials. Its ability to form stable complexes with metal ions can be harnessed in creating sensors or catalysts.

Research has also focused on the environmental implications of this compound, particularly in relation to its degradation products and their effects on ecosystems. The benzodioxin structure is known for its persistence in the environment.

Case Study: Environmental Impact

A research project assessed the degradation pathways of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid in aquatic environments. The findings highlighted that while the compound itself was stable, its breakdown products exhibited varying degrees of toxicity to aquatic organisms, necessitating further investigation into its environmental fate .

Comparison with Similar Compounds

Structural and Functional Differences

- Heterocyclic Core: The target compound’s pyrrole ring distinguishes it from pyrazole (e.g., ) or pyrrolidine (e.g., ) derivatives. Pyrrole’s aromaticity may influence electronic properties and binding affinity compared to non-aromatic analogs like pyrrolidine.

- Substituent Position : The carboxylic acid group at position 2 of the pyrrole ring contrasts with pyrazole-4-carboxylic acid () or pyrrolidine-3-carboxylic acid (), which could alter steric and electronic interactions in biological systems.

- Benzodioxin Modifications : The benzodioxin moiety is conserved across analogs, but linkage to cyclopropane () or sulfonyl-pyrrolidine () groups introduces variability in lipophilicity and conformational flexibility.

Pharmacological and Physicochemical Properties

- Acid-Base Properties : The carboxylic acid group (pKa ~2-3) ensures ionization at physiological pH, influencing solubility and protein-binding capacity.

Preparation Methods

Step 1: Esterification of Gallic Acid

- Gallic acid undergoes Fischer esterification in methanol with sulfuric acid as a catalyst to give methyl 3,4,5-trihydroxybenzoate .

- This step protects the carboxylic acid group as a methyl ester and facilitates subsequent ring formation.

- Typical yields are satisfactory, often above 70%.

Step 2: Formation of the 1,4-Benzodioxane Ring

- The methyl ester is reacted with 1,2-dibromoethane in the presence of potassium carbonate in acetone.

- This reaction forms the 1,4-benzodioxane ring by bridging two adjacent hydroxyl groups with an ethylene glycol-like moiety, yielding methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate.

- The yield for this cyclization step is moderate (~45%).

- Confirmation of structure is achieved by ^1H- and ^13C-NMR spectroscopy and mass spectrometry, with characteristic bromine isotope patterns.

Functionalization at Position 8 and Carboxyl Group

Step 4: Hydrolysis and Activation of the Carboxyl Group

- The methyl ester is hydrolyzed under basic conditions to regenerate the free carboxylic acid at position 6.

- The acid is then converted to the corresponding acid chloride using reagents such as oxalyl chloride.

- This acid chloride is reactive and can be used for further amide bond formation.

Formation of the Pyrrole-2-Carboxylic Acid Moiety

While the direct literature on attaching the pyrrole-2-carboxylic acid to the benzodioxane ring is limited, analogous amide formation procedures provide guidance:

Step 5: Amide Bond Formation

- The acid chloride intermediate is reacted with pyrrole-2-amine or a suitable pyrrole derivative bearing an amino group at the 2-position.

- This nucleophilic acyl substitution forms the amide linkage, yielding 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid.

- Reaction conditions generally involve mild bases and solvents like dichloromethane or tetrahydrofuran at low temperatures to room temperature.

- Purification is achieved by column chromatography or recrystallization.

Oxidation and Further Modifications (Optional)

- Sulfur-containing substituents at position 8 can be oxidized to sulfoxides or sulfones using hydrogen peroxide with or without catalysts like tellurium dioxide.

- These modifications can modulate biological activity and physicochemical properties.

Characterization Techniques

- Fourier Transform Infrared Spectroscopy (FTIR) : Amide C=O stretching observed between 1626 and 1676 cm^-1; N-H stretching between 3275 and 3346 cm^-1.

- Nuclear Magnetic Resonance (NMR) :

- ^1H-NMR shows characteristic multiplets for methylene groups in the benzodioxane ring and triplets for methylene adjacent to ether and sulfur atoms.

- ^13C-NMR reveals amide carbonyl carbons around 164 ppm and sp^3 carbons of the benzodioxane ring between 64 and 69 ppm.

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) confirms molecular masses consistent with the proposed structures.

Summary Table of Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Fischer Esterification | Gallic acid, MeOH, H2SO4 | Methyl 3,4,5-trihydroxybenzoate | >70 |

| 2 | Cyclization to Benzodioxane | 1,2-Dibromoethane, K2CO3, acetone | Methyl 8-(2-bromoethoxy)-1,4-benzodioxane-6-carboxylate | ~45 |

| 3 | Nucleophilic Substitution | Mercaptans (R-SH), base | Thio-substituted benzodioxane derivatives | Moderate |

| 4 | Ester Hydrolysis | Base (e.g., NaOH) | 1,4-Benzodioxane-6-carboxylic acid | High |

| 5 | Acid Chloride Formation | Oxalyl chloride | Acid chloride intermediate | High |

| 6 | Amide Formation | Pyrrole-2-amine, base, solvent | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-2-carboxylic acid | Moderate to high |

| 7 | Oxidation (Optional) | H2O2, TeO2 (for sulfoxide) or H2O2 alone (for sulfone) | Sulfoxide or sulfone derivatives | 64-74 |

Research Findings and Notes

- The synthetic route is modular and allows for the introduction of various substituents at position 8 for SAR exploration.

- Gallic acid is an ideal starting material due to its availability and functional groups.

- Amide bond formation via acid chloride intermediates is a reliable method to attach the pyrrole moiety.

- Oxidation states of sulfur substituents can be finely tuned to influence biological activity.

- Characterization data consistently confirm the structures at each step, ensuring synthetic integrity.

Q & A

Q. How to resolve discrepancies in reported synthetic routes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.